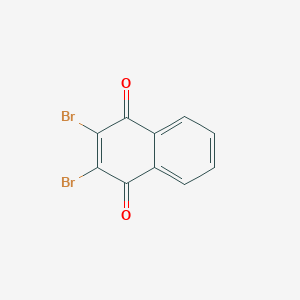

2,3-Dibromo-1,4-naphthoquinone

描述

2,3-二溴-1,4-萘醌是一种2,3-二取代的1,4-萘醌。 它是羽扇豆素的衍生物,以其杀螨特性而闻名 。 该化合物分子式为C10H4Br2O2,分子量为315.95 g/mol 。由于其独特的化学性质,它被用于各种科学研究应用中。

准备方法

合成路线和反应条件

2,3-二溴-1,4-萘醌可以通过1,4-萘醌的溴化反应合成。反应通常涉及在有机溶剂(如氯仿或四氯化碳)中使用溴。 反应在室温下进行,产物通过重结晶纯化 .

工业生产方法

2,3-二溴-1,4-萘醌的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺涉及使用大型反应器和连续流系统以确保高效生产。 产物然后使用工业规模的重结晶技术纯化 .

化学反应分析

Alkyne Coupling Reactions

DBNQ undergoes palladium-catalyzed dual carbon-carbon bond formation with terminal alkynes, enabling the synthesis of 2,3-diyne-1,4-naphthoquinone derivatives. This reaction is critical for generating compounds with potential medicinal value .

Reaction Conditions

-

Catalyst System : 10% Pd/C with Cu(I) and PPh₃

-

Solvent : Ethanol (EtOH)

-

Temperature : Room temperature to mild heating

Mechanism :

-

Oxidative addition of Pd(0) to the C–Br bonds of DBNQ.

-

Transmetallation with copper-acetylide intermediates.

-

Reductive elimination to form two new C–C bonds, yielding diyne derivatives.

Example Products :

| Terminal Alkyne | Product | Yield (%) |

|---|---|---|

| Propargyl alcohol | 2,3-di(2-hydroxyethyl)-1,4-naphthoquinone | 65–75 |

| Phenylacetylene | 2,3-diphenyl-1,4-naphthoquinone | 60–70 |

This method provides a single-step route to derivatives evaluated for cytotoxicity, with IC₅₀ values <2 µg/mL in cancer cell lines .

Nitration and Aromatic Substitution

DBNQ participates in nitration and subsequent transformations to yield functionalized naphthoquinones .

Nitration of 2,3-Dibromonaphthalene Precursor :

-

Nitration :

-

Reagent: HNO₃/H₂SO₄

-

Product: 2,3-Dibromo-5-nitronaphthalene

-

-

Sequential Modifications :

-

Reduction : Nitro group → amine (Sn/HCl).

-

Diazotization : NaNO₂/HCl → diazonium salt.

-

Hydrolysis : H₂O → hydroxyl group.

-

Oxidation : Fremy’s salt (K₃[Fe(CN)₆]/NaNO₂) → 6,7-dibromo-1,4-naphthoquinone.

-

Key Intermediate :

6,7-Dibromo-1,4-naphthoquinone serves as a precursor for further alkylation .

Alkylation via Radical Pathways

DBNQ derivatives undergo alkylation at the quinonoid positions using radical-generating systems .

Reaction Conditions :

-

Reagents : Alkanoic acid (RCOOH), persulphate (K₂S₂O₈), AgNO₃.

-

Mechanism :

-

Persulphate oxidizes Ag⁺ to Ag²⁺.

-

Ag²⁺ abstracts a hydrogen atom from RCOOH, generating R- radicals.

-

Radicals add to DBNQ, followed by rearomatization.

-

Example :

| Substrate | Alkylating Agent | Product |

|---|---|---|

| 6,7-Dibromo-1,4-naphthoquinone | Acetic acid | 6,7-Dibromo-2-methyl-1,4-naphthoquinone |

Oxidation and Reduction

The quinone moiety in DBNQ enables redox reactivity:

Oxidation :

-

Agents : KMnO₄, H₂O₂, or Fremy’s salt.

-

Applications : Converts hydroquinone intermediates back to quinones during synthesis .

Reduction :

-

Agents : NaBH₄, LiAlH₄.

-

Product : 2,3-Dibromo-1,4-dihydroxynaphthalene (hydroquinone form).

Halogen Displacement Reactions

The bromine atoms in DBNQ are susceptible to nucleophilic substitution:

Conditions :

-

Nucleophiles : Amines, thiols, alkoxides.

-

Solvents : DMF, THF.

Example :

| Nucleophile | Product | Application |

|---|---|---|

| NH₃ | 2,3-Diamino-1,4-naphthoquinone | Antifungal agent synthesis |

Photochemical Reactions

Under UV light, DBNQ reacts with alkenes to form cycloaddition products. For example:

-

Substrate : 2-Methoxy-1-alkene

-

Product : 2-(2-Alkanonyl)-1,4-naphthoquinone derivatives.

科学研究应用

Chemistry

2,3-Dibromo-1,4-naphthoquinone serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions including oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms different derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts to hydroquinone derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Bromine atoms can be replaced with other groups | Amines, thiols |

Research has highlighted the biological activities of this compound, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity: It has shown efficacy against various fungal strains by inhibiting squalene epoxidase, a crucial enzyme in ergosterol biosynthesis .

- Anticancer Potential: Studies suggest that derivatives of this compound may act as cytotoxic agents against cancer cells due to their ability to induce oxidative stress .

Medical Applications

The compound is being investigated for its potential use in medicine:

- Acaricides: Its effectiveness against house dust mites positions it as a candidate for allergy control.

- Antileishmanial Drugs: It has demonstrated activity against Leishmania donovani, indicating potential for treating leishmaniasis.

- NMNAT Inhibitors: The compound's inhibition of NMNAT1 suggests a role in targeting NAD biosynthesis pathways implicated in cancer and neurodegenerative diseases.

Case Study 1: Antifungal Activity

A study evaluating the antifungal properties of this compound revealed significant inhibition of fungal growth in vitro. The compound effectively disrupted ergosterol synthesis in fungal cell membranes, leading to cell death.

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), which induced apoptosis in cancer cells.

作用机制

2,3-二溴-1,4-萘醌的精确作用机制尚未完全了解。 据信它充当角鲨烯环氧化酶的抑制剂,角鲨烯环氧化酶在麦角甾醇的生物合成中发挥作用,麦角甾醇是真菌细胞膜的重要组成部分 。 这种抑制会破坏细胞膜完整性,导致观察到的抗真菌作用 .

相似化合物的比较

2,3-二溴-1,4-萘醌可以与其他类似化合物进行比较,例如:

- 2-溴-1,4-萘醌

- 2-氯-1,4-苯醌

- 2,3-二氯-1,4-萘醌

- 6-溴-1,4-苯并二恶烷

独特性

2,3-二溴-1,4-萘醌因其双溴取代而具有独特性,赋予其独特的化学和生物学特性。 这使其在特定的合成和生物学应用中特别有用 .

生物活性

2,3-Dibromo-1,4-naphthoquinone (DBNQ) is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of DBNQ, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant case studies.

DBNQ is characterized by the presence of two bromine atoms at the 2 and 3 positions of the naphthoquinone structure. It serves as a precursor for various chemical syntheses and has been utilized in studies investigating its biological effects. The compound can be synthesized through several methods, including Pd-catalyzed cross-coupling reactions with terminal alkynes, leading to derivatives with enhanced biological activities .

Antimicrobial Activity

DBNQ exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown that it can effectively inhibit the growth of bacteria and fungi. For instance:

- Antibacterial Activity : DBNQ has demonstrated effectiveness against Mycobacterium tuberculosis and Pseudomonas aeruginosa, with modifications leading to enhanced activity compared to standard antibiotics .

- Antifungal Activity : The compound has been tested against various fungal strains, showing promising results in inhibiting hyphal formation and cell aggregation .

Table 1: Antimicrobial Efficacy of DBNQ Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | |

| Pseudomonas aeruginosa | 0.25 µg/mL | |

| Candida albicans | 1.0 µg/mL |

Anticancer Activity

DBNQ has been extensively studied for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Cytotoxicity Studies : Research indicates that DBNQ derivatives can significantly reduce the viability of cancer cells. For example, a study reported IC50 values ranging from 0.045 to 0.970 µmol/L against peripheral blood mononuclear cells (PBMC) .

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic proteins .

Table 2: Cytotoxic Activity of DBNQ on Cancer Cell Lines

Other Biological Activities

In addition to its antimicrobial and anticancer properties, DBNQ exhibits several other biological activities:

- Antiparasitic Effects : DBNQ has shown potential in killing promastigotes and intracellular amastigotes of Leishmania donovani, suggesting its utility in treating leishmaniasis .

- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related cellular damage .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of DBNQ derivatives on various human cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxicity compared to unmodified DBNQ.

- Antimicrobial Investigations : Another research effort focused on synthesizing new derivatives based on DBNQ, which were found to have improved antibacterial activity against resistant strains of bacteria.

属性

IUPAC Name |

2,3-dibromonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMABVOYZJWFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157580 | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13243-65-7 | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13243-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013243657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2,3-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-dibromo-1,4-naphthoquinone?

A1: this compound has the molecular formula C10H4Br2O2 and a molecular weight of 315.94 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, DEPT-NMR, and GCMS. [, ] These techniques provide information about the functional groups, carbon-hydrogen framework, and overall structure of the molecule. [, , ]

Q3: Are there any known applications of this compound in material science?

A: While the provided research primarily focuses on the biological activity and chemical synthesis of this compound, its incorporation into Photosystem I (PSI) to alter electron transfer bioenergetics has been explored. [] This suggests potential applications in bio-inspired energy materials, though further research is needed in this area.

Q4: Has this compound shown any promising activity against parasites?

A: Yes, this compound (TR 002) has demonstrated leishmanicidal activity against Leishmania donovani, albeit less effectively than its analog 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (TR 001). []

Q5: What synthetic routes are commonly employed to synthesize this compound?

A: this compound can be synthesized from 1,4-naphthoquinone by reacting it with bromine in dichloromethane at room temperature. [, ] This reaction yields this compound, which can be further derivatized using Sonogashira coupling reactions with various terminal alkynes. []

Q6: Has this compound been investigated using computational chemistry methods?

A: Yes, density functional theory (DFT) calculations have been employed to predict the vibrational frequencies of this compound. [] These calculations helped assign bands in experimental FTIR spectra, providing insights into the molecule's vibrational modes. []

Q7: Does this compound exhibit any unique properties in surface-enhanced Raman scattering (SERS)?

A: Research indicates that this compound displays SERS activity in the presence of plasmonic silver nanoparticles. [] Analysis of the SERS spectra has provided information about the orientation of the molecule on the silver nanoparticle surface. []

Q8: Are there any studies exploring the cytotoxicity of this compound derivatives?

A: Yes, several 2,3-diyne-1,4-naphthoquinone derivatives, synthesized from this compound via Sonogashira coupling, have been evaluated for their cytotoxic potential against various cancer cell lines. [] Notably, 2,3-di(3-hydroxy-3-methylbut-1-in-1-yl)-1,4-naphthoquinone demonstrated potent cytotoxicity with IC50 values below 2 µg/mL. []

Q9: What are the potential applications of this compound in medicinal chemistry?

A9: Research suggests that this compound and its derivatives hold potential as lead compounds for developing:

- Acaricides: Their toxicity against house dust mites makes them promising candidates for controlling these allergens. []

- Antileishmanial drugs: The compound's activity against Leishmania donovani warrants further investigation for treating leishmaniasis. []

- Anticancer agents: The cytotoxicity observed in enediyne derivatives synthesized from this compound suggests potential for developing anticancer therapies. []

- NMNAT inhibitors: The time-dependent inhibition of NMNAT1 by this compound opens possibilities for targeting NAD biosynthesis, a pathway implicated in cancer and neurodegenerative diseases. []

Q10: Are there any known safety concerns regarding this compound?

A10: While specific toxicity data for this compound is limited within the provided research, its structural similarity to other halogenated naphthoquinones raises concerns about potential toxicity. Further research is crucial to determine its safety profile, including potential long-term effects.

Q11: Can this compound be used as a starting material for synthesizing other valuable compounds?

A11: Yes, this compound serves as a versatile building block for synthesizing various derivatives. For instance:

- Michael adducts: It reacts with w-amino-N-alkylphthalamide derivatives to yield new Michael adducts. [, ]

- 2,3-Diyne-1,4-naphthoquinones: Sonogashira coupling reactions with terminal alkynes afford diverse 2,3-diyne-1,4-naphthoquinone derivatives with potential biological activities. []

- 2,3-Diaryl-1,4-naphthoquinones: Unique rearrangement reactions involving ferrocene as a leaving group provide access to 2,3-diaryl-1,4-naphthoquinones. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。